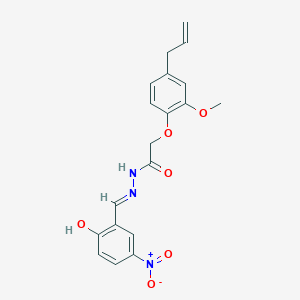![molecular formula C14H15NO3 B6078340 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione, also known as BAEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BAEF is a furanone derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has several advantages for use in lab experiments, including its high purity and stability. However, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione also has some limitations, including its relatively high cost and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione. One area of interest is the development of novel materials using 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a building block. Another area of interest is the further investigation of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Additionally, research on the potential use of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a plant growth regulator could have important implications for agriculture.
Méthodes De Synthèse
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been synthesized through a variety of methods, including the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with benzylamine and formaldehyde, as well as the reaction of 3-amino-2,5-dimethylfuran-4,5-dicarboxylic acid with benzaldehyde. These methods have been optimized to produce high yields of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione with high purity.
Applications De Recherche Scientifique
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use as a plant growth regulator. In materials science, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use in the synthesis of novel materials.
Propriétés
IUPAC Name |
4-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxy-2-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(12-13(16)10(2)18-14(12)17)15-8-11-6-4-3-5-7-11/h3-7,10,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHTOVJRHVZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=NCC2=CC=CC=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
![(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)

![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)
![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6078356.png)
![1-(3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6078364.png)